Amino-PEG36-CH2-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino-PEG36-CH2-Boc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its long PEG chain, which provides flexibility and solubility, and a tert-butoxycarbonyl (Boc) protecting group that shields the amino group during chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG36-CH2-Boc typically involves the reaction of a PEG-based compound with a Boc-protected amino groupCommon reagents used in this synthesis include tert-butyl chloroformate and triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Amino-PEG36-CH2-Boc undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc protecting group using acidic conditions, such as treatment with trifluoroacetic acid.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Coupling Reactions: The compound can be coupled with other molecules using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the Boc group.
N,N’-Dicyclohexylcarbodiimide (DCC): Used for coupling reactions.
N-Hydroxysuccinimide (NHS): Used to activate carboxyl groups for coupling with amino groups
Major Products Formed
The major products formed from these reactions include deprotected amino-PEG36 derivatives and various conjugates formed through coupling reactions .
Wissenschaftliche Forschungsanwendungen
Amino-PEG36-CH2-Boc is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target specific proteins for degradation by the ubiquitin-proteasome system. The PEG linker provides flexibility and solubility, making it suitable for use in various biological systems .
Applications in Chemistry
In chemistry, this compound is used as a linker in the synthesis of complex molecules, facilitating the attachment of different functional groups .
Applications in Biology and Medicine
In biology and medicine, this compound is used in the development of targeted therapies, such as PROTACs, which can selectively degrade disease-causing proteins .
Applications in Industry
In the industrial sector, this compound is used in the production of advanced materials and drug delivery systems .
Wirkmechanismus
The mechanism of action of Amino-PEG36-CH2-Boc in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amino-PEG36-Boc: Similar in structure but lacks the CH2 spacer.
Amino-PEG24-CH2-Boc: Shorter PEG chain, providing less flexibility and solubility.
Amino-PEG12-CH2-Boc: Even shorter PEG chain, used for different applications requiring less flexibility
Uniqueness
Amino-PEG36-CH2-Boc is unique due to its long PEG chain, which provides enhanced flexibility and solubility compared to shorter PEG-based linkers. This makes it particularly suitable for use in biological systems and the development of PROTACs .
Biologische Aktivität
Amino-PEG36-CH2-Boc is a specialized polyethylene glycol (PEG) derivative characterized by its long PEG chain and a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered significant interest in various fields, particularly in bioconjugation, drug delivery, and the development of targeted therapies such as proteolysis-targeting chimeras (PROTACs). This article explores the biological activity of this compound, highlighting its mechanism of action, applications in research and medicine, and relevant case studies.
Overview of this compound
This compound serves as a heterobifunctional linker that enables the coupling of carboxylic acids to amines. The compound's structure includes:
- Long PEG Chain : Enhances solubility and flexibility.
- Boc Group : Protects the amino group during chemical reactions.
The biological activity of this compound is primarily demonstrated through its role in PROTACs. These molecules are designed to selectively target and degrade specific proteins via the ubiquitin-proteasome system. The mechanism involves:
- Formation of a Ternary Complex : this compound facilitates the assembly of a complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.
- Ubiquitination : This complex promotes ubiquitination of the target protein.
- Degradation : The ubiquitinated protein is subsequently degraded by the proteasome, effectively reducing its concentration within the cell.
1. Bioconjugation
This compound is extensively used for bioconjugation due to its high reactivity with various electrophiles. This property allows for efficient linking of proteins, peptides, or small molecules, making it valuable in:
- Drug Development : Enhancing solubility and circulation time of therapeutic agents.
- Surface Modification : Creating hydrophilic layers on biomaterials to improve biocompatibility.
2. Targeted Therapies
The compound's flexibility and solubility make it suitable for developing targeted therapies like PROTACs, which are particularly promising in cancer treatment. Studies have shown that PROTACs can effectively degrade oncogenic proteins, leading to reduced tumor growth.
Case Study 1: Development of PROTACs
In a notable study, researchers synthesized a series of PROTACs using this compound as a linker. These PROTACs demonstrated enhanced selectivity and efficacy in degrading target proteins associated with cancer progression. The study highlighted:
- Increased Efficacy : PROTACs exhibited superior degradation rates compared to traditional small molecule inhibitors.
- Reduced Off-target Effects : The use of PEG linkers minimized non-specific interactions with other cellular proteins.
Case Study 2: Drug Delivery Systems
Another application involved using this compound in drug delivery systems designed for anti-cancer agents. The PEGylation process improved the pharmacokinetics of these drugs by:
- Enhancing Solubility : Increased water solubility led to better bioavailability.
- Prolonging Circulation Time : Reduced renal clearance allowed for sustained therapeutic effects.
Comparative Analysis
To understand the advantages of this compound over similar compounds, a comparison is presented below:
Compound | PEG Chain Length | Flexibility | Solubility | Applications |
---|---|---|---|---|
This compound | 36 units | High | Excellent | PROTACs, drug delivery |
Amino-PEG24-CH2-Boc | 24 units | Moderate | Good | Bioconjugation |
Amino-PEG12-CH2-Boc | 12 units | Low | Moderate | Basic conjugation applications |
Eigenschaften
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H157NO38/c1-78(2,3)117-77(80)76-116-75-74-115-73-72-114-71-70-113-69-68-112-67-66-111-65-64-110-63-62-109-61-60-108-59-58-107-57-56-106-55-54-105-53-52-104-51-50-103-49-48-102-47-46-101-45-44-100-43-42-99-41-40-98-39-38-97-37-36-96-35-34-95-33-32-94-31-30-93-29-28-92-27-26-91-25-24-90-23-22-89-21-20-88-19-18-87-17-16-86-15-14-85-13-12-84-11-10-83-9-8-82-7-6-81-5-4-79/h4-76,79H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSLCISKCIYCJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H157NO38 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1717.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.